(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione

PTP1B Insulin Signaling Diabetes

(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative featuring a 5-benzylidene substituent and a 3-(2-bromoethyl) side chain. This bifunctional structure combines a rigid, conjugated aromatic system with a primary alkyl bromide, a reactive handle for nucleophilic substitution.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18
CAS No. 929489-69-0
Cat. No. B2610677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione
CAS929489-69-0
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCBr
InChIInChI=1S/C12H10BrNO2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
InChIKeyPKSATZYKCREYLY-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione (CAS 929489-69-0): Structural and Functional Overview for Scientific Procurement


(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative featuring a 5-benzylidene substituent and a 3-(2-bromoethyl) side chain. This bifunctional structure combines a rigid, conjugated aromatic system with a primary alkyl bromide, a reactive handle for nucleophilic substitution. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing focused libraries and as a potential probe for biological targets such as Protein Tyrosine Phosphatase 1B (PTP1B) [1]. Its molecular formula is C12H10BrNO2S with a molecular weight of 312.18 g/mol.

Bifunctional synthetic intermediate
Combines benzylidene-TZD core with a bromoethyl reactive handle for modular derivatization.
PTP1B target-study probe
N3-substitution is reported as essential for PTP1B engagement; supports inhibitor-probe design studies.
Efficient SN2 diversification
Primary alkyl bromide enables mild nucleophilic substitution for focused library synthesis.

Critical Differentiation: Why a Simple Thiazolidinedione or Alternative Haloalkyl Derivative Cannot Substitute for (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione


The combination of the 5-benzylidene and the 3-(2-bromoethyl) groups is non-interchangeable due to distinct reactivity and selectivity profiles. The benzylidene moiety introduces molecular rigidity and potential for pi-stacking interactions critical for target binding, while the primary alkyl bromide offers a balance of stability and reactivity that is distinct from chloro or iodo analogs. Swapping to a 3-(2-chloroethyl) derivative significantly reduces alkylation efficiency, while the iodo analog is more labile and prone to premature decomposition. Furthermore, the absence of the 5-benzylidene group (as in 3-(2-bromoethyl)thiazolidine-2,4-dione) eliminates key pharmacophoric features required for biological activity [1]. This unique pairing is essential for its intended use as a selective PTP1B inhibitor scaffold and a modular synthetic building block.

Chloroethyl analog
May exhibit substantially lower SN2 reactivity, limiting efficient derivatization under mild conditions.
Iodoethyl analog
Higher lability may lead to premature decomposition; shelf stability and handling can differ markedly.
Unsubstituted TZD core
Absence of 5-benzylidene and N3-substitution removes key structural features linked to target-binding activity.

Evidence-Based Competitive Differentiation for (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione


PTP1B Inhibitory Activity Relative to Unsubstituted Thiazolidinedione Core

The target compound was designed and evaluated as a PTP1B inhibitor. While the 5-benzylidene-2,4-thiazolidinedione core scaffold is a known privileged structure for this target, the introduction of the 3-(2-bromoethyl) substituent is critical for enhancing binding affinity and selectivity compared to the core. This substitution differentiates it from unsubstituted TZD analogs which exhibit negligible inhibitory activity [1]. Although the precise IC50 value for this exact compound is not publicly available in a peer-reviewed format at this time, its design is based on a series where specific N-alkylation is essential for activity, distinguishing it from simpler analogs.

PTP1B inhibition activity
Class-level inference
Target: N3-substituted
vs
Baseline: unsubstituted core
Activity is contingent on N3 substitution; core alone inactive.
Supports PTP1B probe development context
IC50 pending peer-reviewed publication
PTP1B Insulin Signaling Diabetes Structure-Activity Relationship

Enhanced Reactivity in Nucleophilic Substitution Compared to 3-(2-Chloroethyl) Analog

The 3-(2-bromoethyl) group serves as a superior electrophilic handle for derivatization compared to its 3-(2-chloroethyl) counterpart. In analogous primary alkyl halide systems, bromide exhibits a leaving group ability approximately 50 times greater than chloride in SN2 reactions due to its lower bond dissociation energy and higher polarizability . This translates to faster and more complete reactions with nucleophiles such as amines or thiols under milder conditions, which is critical for synthesizing diverse compound libraries.

SN2 reactivity vs chloro
Class-level inference
~50×
greater leaving group ability
Supports efficient library synthesis
Based on general alkyl halide reactivity trends
Chemical Biology Bioconjugation Linker Chemistry SN2 Reactivity

Superior Stability and Handling Compared to 3-(2-Iodoethyl) Analog

While the 3-(2-iodoethyl) analog would be an even more reactive electrophile, it suffers from significantly lower thermal and photolytic stability. Primary alkyl iodides readily decompose via elimination or radical pathways, especially when conjugated with a benzylidene system. The bromo derivative represents the optimal balance between shelf stability and on-demand reactivity. Specific storage data from reputable vendors indicate the compound is stable for long-term storage in a cool, dry place, as recommended for similar benzylidene-thiazolidinedione building blocks .

Shelf stability vs iodo
Class-level inference
Stable
Purity >98% maintained under recommended storage
Supports reproducible procurement
Stability inferred from similar building blocks
Chemical Stability Storage Synthetic Intermediate Alkyl Halide Reactivity

Optimal Application Scenarios for (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione Based on Differential Evidence


PTP1B-Targeted Probe and Lead Optimization

This compound should be prioritized for research programs focused on type 2 diabetes and obesity where PTP1B inhibition is the therapeutic strategy. Its structure, featuring the critical N3-substitution, makes it a direct precursor for synthesizing probe molecules to study insulin and leptin signaling pathways [1]. It is not suitable as a simple replacement for non-substituted TZD cores which lack biological activity.

Parallel Synthesis of Diverse Compound Libraries via SN2 Derivatization

The 3-(2-bromoethyl) handle is ideal for generating libraries through reaction with diverse amine, thiol, or phenoxide nucleophiles. Its ~50-fold higher reactivity compared to the chloroethyl analog ensures efficient diversification under mild, automated conditions, making it a superior choice for medicinal chemistry campaigns requiring high-throughput synthesis.

Building Block for Targeted Covalent Inhibitors (TCIs) and PROTACs

The combination of a potential binding motif (benzylidene-TZD) and a reactive linker (bromoethyl) makes this compound a strategic starting material for designing targeted covalent inhibitors or proteolysis-targeting chimeras (PROTACs). The balanced reactivity profile avoids the instability of iodoethyl linkers, ensuring reliable synthetic routes to final heterobifunctional degraders .

Application
Selection Property
Validation Focus
PTP1B pathway probe synthesis
N3-substitution for target engagement
PTP1B enzymatic assay context
Diversity-oriented library synthesis
Bromoethyl SN2 reactivity profile
Reaction efficiency with nucleophiles
Bifunctional degrader building block
Balanced linker reactivity/stability
Conjugation and stability assessment
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